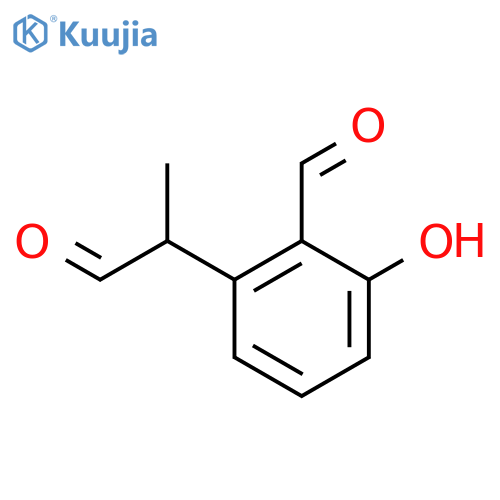Cas no 1806681-66-2 (2-Formyl-3-hydroxyphenylpropanal)

1806681-66-2 structure
商品名:2-Formyl-3-hydroxyphenylpropanal
CAS番号:1806681-66-2
MF:C10H10O3
メガワット:178.184603214264
CID:4961779
2-Formyl-3-hydroxyphenylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-Formyl-3-hydroxyphenylpropanal
-
- インチ: 1S/C10H10O3/c1-7(5-11)8-3-2-4-10(13)9(8)6-12/h2-7,13H,1H3
- InChIKey: WSJVBHXRNNIOHW-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1C=O)C(C=O)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 54.4
2-Formyl-3-hydroxyphenylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004962-500mg |
2-Formyl-3-hydroxyphenylpropanal |
1806681-66-2 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A014004962-250mg |
2-Formyl-3-hydroxyphenylpropanal |
1806681-66-2 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A014004962-1g |
2-Formyl-3-hydroxyphenylpropanal |
1806681-66-2 | 97% | 1g |
1,490.00 USD | 2021-06-22 |
2-Formyl-3-hydroxyphenylpropanal 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
1806681-66-2 (2-Formyl-3-hydroxyphenylpropanal) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
